molecular formula C13H9F4N5 B2886643 N-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 900296-94-8

N-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Katalognummer: B2886643
CAS-Nummer: 900296-94-8
Molekulargewicht: 311.244
InChI-Schlüssel: WUDHDIGZLDKWCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Fluorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (hereafter referred to as Compound A) is a triazolopyrimidine derivative characterized by a 4-fluorophenylamine substituent at position 7, a methyl group at position 5, and a trifluoromethyl group at position 2 of the triazolopyrimidine core. This compound has been investigated as a potent inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in pyrimidine biosynthesis, with applications in antimalarial drug development . Structural optimization studies highlight its high binding affinity to PfDHODH, driven by the electron-withdrawing trifluoromethyl and fluorine substituents, which enhance metabolic stability and target selectivity .

Eigenschaften

IUPAC Name

N-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4N5/c1-7-6-10(19-9-4-2-8(14)3-5-9)22-12(18-7)20-11(21-22)13(15,16)17/h2-6,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDHDIGZLDKWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its synthesis, structural characteristics, and various biological evaluations.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step process starting from 1-(4-fluorobenzoyl)-4-methylthiosemicarbazide. The reaction is conducted in the presence of sodium hydroxide and results in high yields of the target compound as colorless crystals .

Crystal Structure

The crystal structure reveals that the compound consists of two crystallographically independent molecules within the asymmetric unit. The triazole ring exhibits a planar configuration, while the fluorophenyl and triazole rings deviate from planarity by angles of 41.4° and 46.0°, respectively. The molecular stability is enhanced through hydrogen bonding interactions, notably N—H⋯S bonds forming a R22(8) ring structure .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of derivatives related to this compound against various cancer cell lines. For instance, derivatives with a common 3-phenylpropylamino moiety showed moderate to potent activity against A549 (lung), MDA-MB-231 (breast), HeLa (cervical), HT-29 (colorectal), and Jurkat (leukemia) cell lines. Notably, compounds with halogen substitutions exhibited IC50 values ranging from 83 to 101 nM, indicating strong antiproliferative properties .

The mechanism underlying the antiproliferative effects appears to involve the inhibition of tubulin polymerization. Compounds such as 8q and 8r demonstrated high selectivity against cancer cells and induced G2/M phase arrest in HeLa cells leading to apoptotic cell death via mitochondrial pathways. This suggests that modifications at specific positions on the triazolopyrimidine scaffold can significantly influence biological activity .

Study 1: Anticancer Activity in Zebrafish Models

In vivo studies using zebrafish embryos demonstrated that compound 8q substantially inhibited HeLa cell growth. This model provided insights into the compound's potential therapeutic applications and its effects on developmental processes in a living organism .

Study 2: Structure-Activity Relationships (SAR)

A detailed SAR analysis was conducted on various derivatives of the triazolopyrimidine scaffold. The findings indicated that substituents at the 2-, 5-, 6-, and 7-positions significantly impact the biological activity against microtubules. For example, compounds with electron-withdrawing groups displayed enhanced potency compared to those with electron-donating groups .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Trends and Structure–Activity Relationships (SAR)

Position 2 Substituents :

  • The trifluoromethyl group (as in Compound A and 43) enhances metabolic stability and hydrophobic interactions with PfDHODH compared to smaller substituents like methyl or methoxy .
  • Substitutions such as (methyloxy)methyl (Compound 50) reduce potency (IC₅₀ >300 nM) due to steric hindrance and reduced electron-withdrawing effects .

Position 7 Aromatic Substitutents :

  • Electron-deficient aryl groups (e.g., 4-fluorophenyl in Compound A, 4-(trifluoromethyl)phenyl in Compound 43) improve target binding via π-π stacking and hydrophobic interactions .
  • Bulky substituents like 3,5-bis(trifluoromethyl)phenyl (Compound 13) or naphthyl (Compound 16) reduce solubility and bioavailability despite high in vitro potency .

Position 5 Substituents :

  • Methyl groups (Compound A, 43, 50) optimize steric fit within the PfDHODH active site. Larger substituents (e.g., phenyl in Compound 14) shift activity toward anti-tubercular targets, likely due to altered enzyme specificity .

Mechanistic and Pharmacological Distinctions

  • Antimalarial vs. Anti-Tubercular Activity :
    While Compound A and derivatives with 4-fluorophenyl/trifluoromethyl groups target PfDHODH, analogs like Compound 14 (5-(2-fluorophenyl)-substituted) exhibit anti-tubercular activity, likely due to interactions with mycobacterial enzymes such as InhA or KatG .
  • Resistance Profile :
    Compound A retains efficacy against multidrug-resistant P. falciparum strains, whereas methoxy-substituted analogs (e.g., Compound 50) show reduced activity in resistant isolates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.